

Droxicam: A Technical Guide to Chemical Structure and Properties

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Compound of Interest

Compound Name: Droxicam

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and analytical methodologies for **Droxicam**. **Droxicam** is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, functioning as a prodrug for Piroxicam.^{[1][2]}

Chemical Identity and Structure

Droxicam is an organic heterotricyclic compound designed to improve the gastrointestinal tolerance of its active metabolite, Piroxicam.^{[3][4]} Its chemical structure is characterized by a 2H,5H-[5][6]oxazino[5,6-c][3][5]benzothiazine-2,4(3H)-dione 6,6-dioxide core, substituted with methyl and pyridin-2-yl groups.^[3]

Identifier	Value
IUPAC Name	5-methyl-6,6-dioxo-3-pyridin-2-yl-[5] [6]oxazino[5,6-c][3][5]benzothiazine-2,4-dione[3]
CAS Number	90101-16-9[1][2][3]
Molecular Formula	C ₁₆ H ₁₁ N ₃ O ₅ S[1][2][3]
Molecular Weight	357.34 g·mol ⁻¹ [1][2]
Synonyms	Droxicamum, Ombolan, E-3128[2][3]
InChI Key	OEHFRZLKGRKFAS-UHFFFAOYSA-N[1][2]

Physicochemical Properties

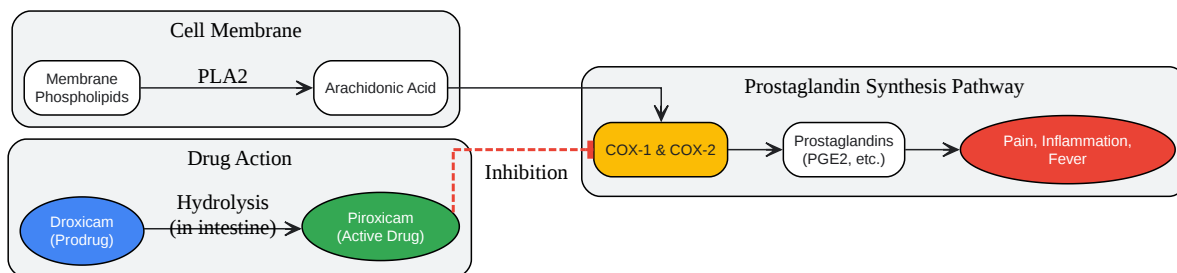
As a prodrug, **Droxicam**'s properties are designed for transit through the upper gastrointestinal tract before converting to the active drug, Piroxicam.[4][5] Consequently, much of the experimental data relates to Piroxicam. The following table summarizes key physicochemical properties.

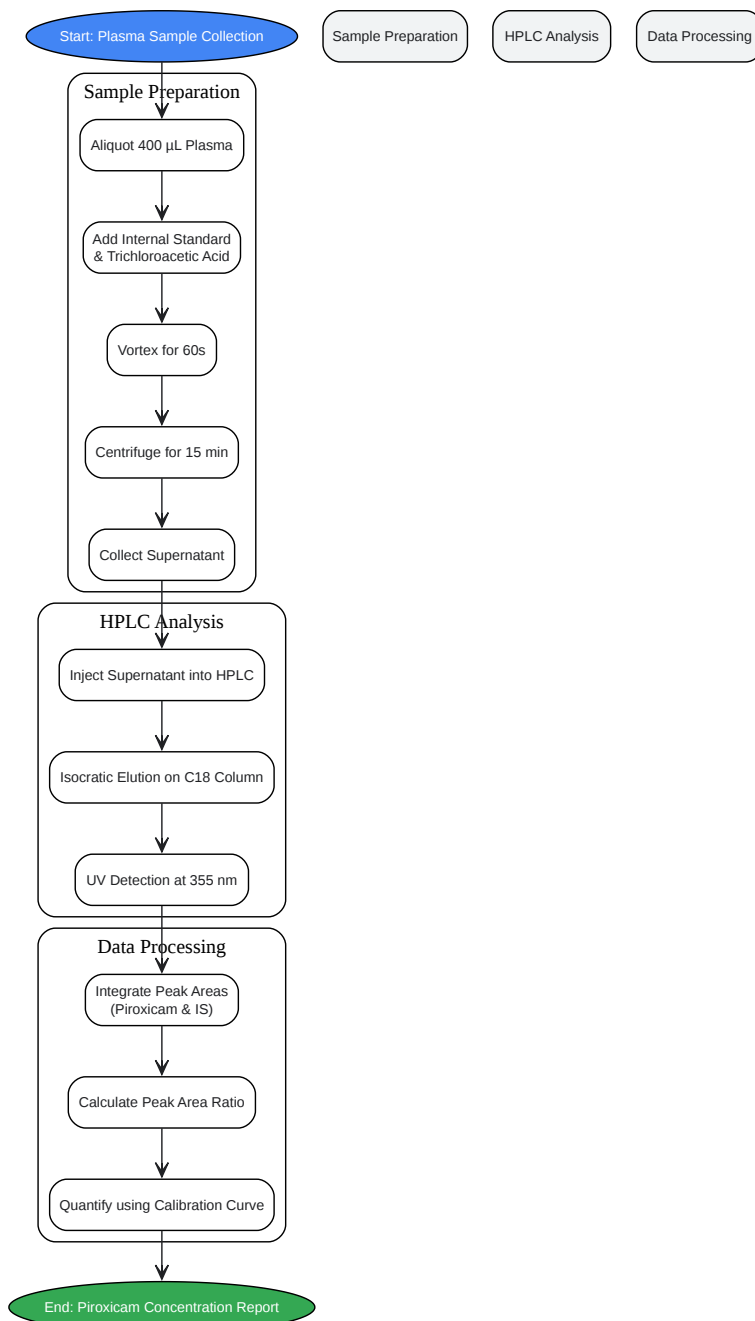
Property	Droxicam Value	Piroxicam Value (for comparison)
Physical State	Solid powder[2]	-
Water Solubility	0.0319 mg/mL (Predicted)[7]	-
LogP	1.75 (Predicted)[7]	1.58 (Experimental)[8]
pKa	0.92 (Strongest Basic, Predicted)[7]	5.3 - 6.3 (Experimental)[8]
Solubility	Soluble in DMSO[2]	-

Mechanism of Action

Droxicam exerts its therapeutic effects after in-vivo bioactivation.[6][7]

- **Conversion to Piroxicam:** Following oral administration, **Droxicam** remains largely intact in the stomach. Upon reaching the intestine, it undergoes hydrolysis of its ester group to convert into Piroxicam, the active moiety.[3][4][7] This prodrug design is intended to reduce direct contact of the active drug with the gastric mucosa, potentially lowering the incidence of local irritation.[4]
- **COX Inhibition:** The active Piroxicam is a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).[2][3]
- **Prostaglandin Synthesis Inhibition:** By blocking COX enzymes, Piroxicam prevents the conversion of arachidonic acid into prostaglandins (specifically PGE2), which are key mediators of pain, inflammation, and fever.[3][4][6] This inhibition accounts for **Droxicam's** anti-inflammatory, analgesic, and antipyretic properties.[3][7]





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